

Technical Guide: Mth-DL-Hydroxyproline in Biological Systems and Drug Development

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Compound of Interest

Compound Name: *Mth-DL-hydroxy proline*

CAS No.: 104809-12-3

Cat. No.: B564125

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Executive Summary & Chemical Identity

Mth-DL-Hydroxyproline (specifically the Methylthiohydantoin derivative of DL-hydroxyproline) functions primarily as a high-precision chromatographic standard and structural probe in biological systems. While native hydroxyproline (Hyp) is a ubiquitous stabilizer of collagen, the Mth-derivative is the chemically modified form used to detect, quantify, and resolve the chirality of this amino acid in complex biological matrices (e.g., serum, tissue hydrolysates).

In drug development, the Mth-Hyp scaffold serves as a rigid bicyclic pharmacophore, offering a template for designing protease-resistant peptidomimetics and thiohydantoin-based inhibitors (e.g., androgen receptor antagonists).

Chemical Specifications

Property	Specification
Systematic Name	1H-Pyrrolo[1,2-c]imidazol-1-one, hexahydro-6-hydroxy-2-methyl-3-thioxo-
Common Name	Mth-DL-Hydroxyproline (Methylthiohydantoin-Hyp)
CAS Number	104809-12-3
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂ S
Molecular Weight	186.23 g/mol
Stereochemistry	Racemic (DL); used to calibrate chiral separation columns.
Core Structure	Bicyclic fusion of a pyrrolidine ring (proline) and a thiohydantoin ring.

Biological Context: The Function of the Mth-Derivative

Unlike endogenous amino acids, Mth-DL-Hydroxyproline is not a metabolite produced by human enzymes. Its "function" in a biological context is defined by its utility in analyzing the biological system. It acts as a surrogate marker for collagen turnover and a tool for stereochemical verification.

The Collagen Connection (Bioanalysis)

Hydroxyproline (Hyp) constitutes ~13.5% of mammalian collagen. Its presence is the limiting factor for the stability of the collagen triple helix. To measure collagen degradation (a marker for fibrosis, bone metastasis, or Paget's disease), researchers must quantify Hyp.

- Challenge: Native Hyp is non-chromophoric (hard to detect by UV) and polar (hard to separate).
- Mth-Solution: Derivatization with methyl isothiocyanate (MITC) converts Hyp into Mth-Hyp.

- Chromophore: The thiohydantoin ring absorbs UV light ($\lambda_{\text{max}} \sim 269 \text{ nm}$), enabling high-sensitivity detection.
- Lipophilicity: The Mth group increases retention on C18 HPLC columns, allowing separation from interfering salts.

Chiral Resolution Standard

Biological systems exclusively use trans-4-hydroxy-L-proline. However, bacteria and aging tissues may contain D-isomers.

- Function of Mth-DL-Hyp: As a racemic mixture, it provides both the L- and D-isomer peaks in a single run. This allows the analyst to confirm the elution time of the biological L-isomer and detect any anomalous D-isomer (indicative of bacterial contamination or racemization).

Mechanism of Action in Drug Design (Peptidomimetics)

Beyond analysis, the Mth-Hyp structure acts as a "constrained" building block in medicinal chemistry.

Conformational Locking

The fusion of the thiohydantoin ring to the proline nitrogen (N-terminus) creates a rigid bicyclic system.

- Effect: This locks the phi (ϕ) and psi (ψ) torsion angles of the peptide backbone.
- Application: Incorporating Mth-Hyp into peptide drugs prevents proteases from accessing the peptide bond, significantly increasing the half-life of the therapeutic agent.

Thiohydantoin Pharmacophores

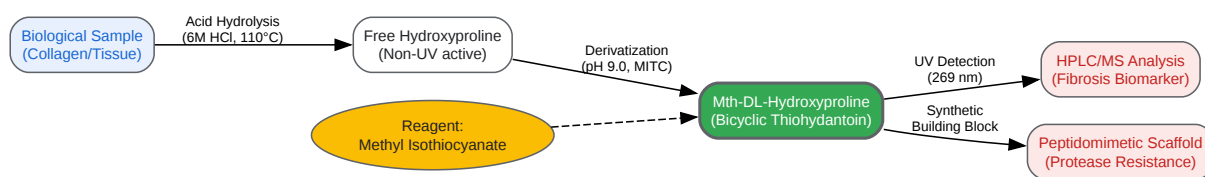
Thiohydantoin derivatives are potent androgen receptor antagonists (e.g., Enzalutamide). Mth-Hyp introduces a hydroxyl group and a proline ring into this scaffold, offering:

- H-Bonding Potential: The -OH group can interact with specific receptor pockets.

- Solubility: The proline ring improves the aqueous solubility of otherwise hydrophobic thiohydantoin drugs.

Visualizing the Mechanism

The following diagram illustrates the transformation of native collagen markers into the detectable Mth-form and its dual utility in analysis vs. drug design.



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Figure 1: The central role of Mth-Hyp conversion in bioanalysis and therapeutic scaffold design.

Experimental Protocols

Protocol A: Synthesis/Derivatization for Bioanalysis

Objective: Convert biological hydroxyproline into Mth-Hyp for HPLC quantification.

- Hydrolysis:
 - Incubate tissue sample (10-50 mg) in 6M HCl at 110°C for 24 hours.
 - Evaporate to dryness under nitrogen stream.
- Coupling (Mth Formation):
 - Resuspend residue in 100 μ L Coupling Buffer (Acetonitrile:Pyridine:Triethylamine:Water, 10:5:2:3).
 - Add 5 μ L Methyl Isothiocyanate (MITC).

- Critical Step: Purge with nitrogen to remove oxygen (prevents oxidation of the sulfur).
- Incubate at 50°C for 20 minutes.
- Cyclization:
 - Dry the sample again.
 - Add 100 µL trifluoroacetic acid (TFA) to induce cyclization of the intermediate thiocarbamyl derivative into the stable thiohydantoin ring.
 - Incubate at 50°C for 10 minutes.
- Reconstitution:
 - Evaporate TFA. Reconstitute in 200 µL Acetate Buffer (pH 4.0) containing the Mth-DL-Hydroxyproline standard (as an internal reference if using isotopic labeling, or run parallel external standards).

Protocol B: HPLC Separation Strategy

Objective: Resolve L-Hyp (biological) from D-Hyp (contaminant) using the DL-standard.

Parameter	Setting
Column	C18 Reverse Phase (e.g., Zorbax Eclipse, 3.5 µm)
Mobile Phase A	10 mM Ammonium Acetate, pH 4.5
Mobile Phase B	Acetonitrile (HPLC Grade)
Gradient	0-5 min: 10% B; 5-15 min: 10%→40% B
Detection	UV Absorbance @ 269 nm
Reference	Inject Mth-DL-Hydroxyproline (10 µM) to establish retention times for both enantiomers.

References

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